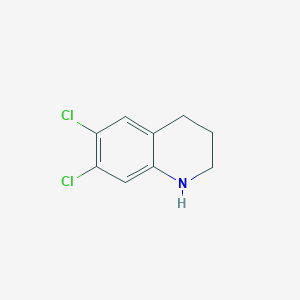

6,7-Dichloro-1,2,3,4-tetrahydroquinoline

説明

Significance of Tetrahydroquinoline Scaffolds in Synthetic Organic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational structural motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals. nih.gov This prevalence has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile starting point for drug discovery programs. nih.gov The importance of this heterocyclic system is underscored by its presence in numerous biologically active compounds. nih.gov

Examples of pharmaceuticals built upon the tetrahydroquinoline core include the antiarrhythmic drug Nicainoprol and the schistosomicide Oxamniquine. nih.gov Furthermore, the natural product Virantmycin, an antiviral and antifungal antibiotic, also incorporates this key structural unit. nih.gov The demonstrated bioactivity of these molecules has cemented the tetrahydroquinoline scaffold as a high-priority target for synthetic chemists, who continue to develop novel and efficient methods for its construction and derivatization. nih.gov Domino reactions, which allow for the formation of multiple chemical bonds in a single operation, have proven especially valuable for generating tetrahydroquinolines with diverse and previously inaccessible substitution patterns. nih.gov

Overview of Halogenated Tetrahydroquinoline Derivatives as Research Targets

In medicinal chemistry, the strategic introduction of halogen atoms onto a core scaffold is a widely used tactic to modulate a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, halogenated derivatives of privileged structures like tetrahydroquinoline are common research targets.

The synthesis of chlorinated quinoline (B57606) derivatives is a key step in the preparation of important therapeutic agents. For instance, 4,7-dichloroquinoline (B193633) serves as a critical precursor to the antimalarial drug Chloroquine. durham.ac.uk This highlights the value of chlorinated N-heterocyclic scaffolds in the development of pharmaceuticals. durham.ac.uk By extension, dihalo-substituted tetrahydroquinolines are of significant interest as they provide a three-dimensional, conformationally flexible core that can be further functionalized. These derivatives serve as versatile intermediates for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns, allowing researchers to systematically probe structure-activity relationships. durham.ac.uk

Specific Research Focus on 6,7-Dichloro-1,2,3,4-tetrahydroquinoline

The compound this compound is a specific example of a dihalo-substituted tetrahydroquinoline derivative. Its primary role in contemporary research is that of a specialized chemical building block or synthetic intermediate. bldpharm.comachemblock.com While extensive studies detailing the specific biological activities of this particular molecule are not widely published, its commercial availability indicates its utility in synthetic and medicinal chemistry research programs. bldpharm.comachemblock.commyskinrecipes.combio-fount.combldpharm.com

The fixed 6,7-dichloro substitution pattern provides a precise starting point for the synthesis of more complex molecules where the position of the chlorine atoms is critical for the target's intended function or properties. Researchers utilize such well-defined intermediates to construct novel derivatives for screening and lead optimization, confident in the regiochemical outcome of their synthetic steps. Its designation as a compound for "Research Use Only" further underscores its application in the laboratory setting for the exploration of new chemical entities. bldpharm.combio-fount.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1783400-57-6 | bldpharm.comachemblock.comcacheby.com |

| Molecular Formula | C₉H₉Cl₂N | achemblock.comcacheby.com |

| Molecular Weight | 202.08 g/mol | achemblock.commyskinrecipes.comcacheby.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | ClC1=CC2=C(C=C1Cl)NCCC2 | achemblock.com |

| Typical Purity | ≥95% | achemblock.com |

特性

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVXQGVCSDDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Studies in 6,7 Dichloro 1,2,3,4 Tetrahydroquinoline Synthesis

Mechanistic Pathways of Key Ring-Forming Reactions

The formation of the 6,7-dichloro-1,2,3,4-tetrahydroquinoline structure can be approached either by constructing the heterocyclic ring system onto a pre-chlorinated benzene (B151609) derivative or by chlorinating the pre-formed tetrahydroquinoline core. Another significant pathway involves the reduction of a corresponding dichloro-substituted quinoline (B57606).

A primary route to introducing the two chlorine atoms onto the tetrahydroquinoline skeleton is through electrophilic aromatic substitution (EAS). This process typically involves the reaction of a tetrahydroquinoline precursor with a chlorinating agent, often in the presence of a Lewis acid catalyst.

The general mechanism for electrophilic chlorination proceeds in three main steps researchgate.net:

Generation of the Electrophile: A Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), reacts with molecular chlorine (Cl₂) to generate a highly reactive chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile docbrown.info.

Formation of the Arenium Ion: The electron-rich aromatic ring of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic chlorine atom. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex masterorganicchemistry.com. The positive charge is delocalized across the ortho and para positions relative to the point of attack.

Restoration of Aromaticity: A weak base, such as the [FeCl₄]⁻ anion, removes a proton (H⁺) from the carbon atom bearing the new chlorine substituent. This regenerates the stable aromatic ring, yielding the chlorinated product masterorganicchemistry.com.

In the context of tetrahydroquinoline, the fused N-alkylated amino group acts as an ortho-, para-directing and activating group. However, under the strongly acidic conditions often used for halogenation, the nitrogen atom is protonated, transforming the group into a deactivating, meta-directing ammonium (B1175870) group. This complexity influences the regioselectivity of the chlorination, making the precise synthesis of the 6,7-dichloro isomer challenging via direct substitution on the unsubstituted tetrahydroquinoline. A more controlled approach involves using a starting material that already contains substituents that would direct chlorination to the desired positions.

An alternative and highly effective strategy for synthesizing this compound is through the dearomatization of 6,7-dichloroquinoline (B1590884). This transformation is most commonly achieved via catalytic hydrogenation, which can be viewed as a nucleophilic process where hydride (H⁻) or its equivalent adds to the electron-deficient aromatic system.

The inherent aromatic stability of the quinoline ring makes it resistant to nucleophilic attack. Therefore, activation of the substrate is typically required. This can be achieved through:

Protonation: In an acidic medium, the nitrogen atom of the quinoline ring is protonated, increasing the electrophilicity of the heterocyclic ring and making it more susceptible to nucleophilic attack by a reducing agent.

Metal Coordination: In catalytic hydrogenation, the quinoline coordinates to a metal surface or a metal complex. This coordination polarizes the ring system, facilitating the addition of hydrogen.

The process involves the stepwise addition of hydrogen atoms, typically reducing the pyridine (B92270) ring first, followed by the benzene ring. To achieve selective reduction to the tetrahydroquinoline, reaction conditions such as catalyst type, temperature, and hydrogen pressure must be carefully controlled. The mechanism involves the transfer of hydrogen from the catalyst surface to the coordinated quinoline, proceeding through a dihydroquinoline intermediate before arriving at the final tetrahydroquinoline product nih.gov.

Catalytic Cycle Analysis in Metal-Mediated Dichloro-Tetrahydroquinoline Synthesis

Metal-mediated synthesis, particularly catalytic transfer hydrogenation or hydrogenation using H₂, is a cornerstone for producing tetrahydroquinolines from quinolines. A plausible catalytic cycle for the hydrogenation of 6,7-dichloroquinoline using a generic transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Palladium) is outlined below nih.govlibretexts.org.

Plausible Catalytic Cycle for Hydrogenation:

Catalyst Activation/Oxidative Addition: The cycle begins with the active catalyst. In many cases, this involves the oxidative addition of molecular hydrogen (H₂) to the metal center (M), forming a metal dihydride species (H₂-M).

Substrate Coordination: The 6,7-dichloroquinoline substrate coordinates to the metal dihydride complex, typically through its π-system.

Migratory Insertion (Hydrogenation): The reaction proceeds via successive migratory insertions. A hydride ligand on the metal center is transferred to a carbon atom of the coordinated quinoline ring. This process is repeated, typically leading to the formation of a 1,2-dihydroquinoline (B8789712) intermediate still bound to the metal. Further insertion steps reduce the dihydroquinoline to the final tetrahydroquinoline product.

Reductive Elimination: Once the hydrogenation is complete, the product, this compound, is released from the metal center through reductive elimination. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

A more contemporary approach is the "borrowing hydrogen" methodology, where a metal catalyst temporarily "borrows" hydrogen from a simple alcohol to facilitate a separate reaction, and then returns the hydrogen in a final reduction step nih.gov. This could be applied to construct the tetrahydroquinoline ring system from a 2-aminobenzyl alcohol and another alcohol, with the final step being the catalytic hydrogenation of an in-situ formed quinoline intermediate nih.gov.

| Catalyst Type | Metal Center | Typical Application | Key Mechanistic Feature |

|---|---|---|---|

| Heterogeneous | Pd, Pt, Ni | Hydrogenation of Quinolines | Adsorption onto catalyst surface |

| Homogeneous (Wilkinson's) | Rh | Selective alkene hydrogenation | Oxidative addition of H₂ |

| Transfer Hydrogenation | Ru, Ir, Co | Reduction using H-donors (e.g., HCOOH, H₃N·BH₃) | Cooperative ligand/metal action nih.gov |

| Borrowing Hydrogen | Mn, Ru, Ir | C-C and C-N bond formation | In-situ oxidation/reduction cycle nih.gov |

Reaction Network Delineation and Intermediate Identification in Dichloro-THQ Pathways

The synthesis of this compound involves several key intermediates depending on the chosen synthetic route. Identifying these transient species is crucial for understanding the reaction network.

In Electrophilic Aromatic Substitution: The principal intermediate is the arenium ion (σ-complex) . This is a resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring. Its stability and the position of the attack are dictated by the existing substituents on the ring.

In Ring-Forming Reactions (e.g., Friedländer Annulation): To form the precursor 6,7-dichloroquinoline, the Friedländer synthesis can be employed, reacting a substituted 2-aminobenzaldehyde (B1207257) with a ketone. This pathway involves several intermediates wikipedia.orgresearchgate.net:

Aldol (B89426) Adduct: The initial product from the condensation of the two carbonyl-containing starting materials.

Schiff Base (Iminium ion): Formed from the condensation of the amine and a carbonyl group. Mechanistic studies suggest two possible pathways: one beginning with the aldol condensation and the other with Schiff base formation wikipedia.org.

Cyclized Intermediate: The product after the intramolecular cyclization, which subsequently dehydrates to form the quinoline ring.

In Catalytic Hydrogenation: The reduction of 6,7-dichloroquinoline to its tetrahydro derivative does not occur in a single step. The reaction network involves:

Metal-Hydride Complex: The active form of the catalyst after reacting with the hydrogen source.

Metal-Substrate π-Complex: The quinoline coordinated to the metal center.

6,7-Dichloro-1,2-dihydroquinoline: A partially hydrogenated intermediate. Dihydroquinolines are presumed to be key intermediates in the full reduction to tetrahydroquinolines nih.gov.

| Reaction Pathway | Key Intermediate | Description |

|---|---|---|

| Electrophilic Chlorination | Arenium Ion (σ-complex) | Resonance-stabilized carbocation formed upon electrophile attack. |

| Friedländer Quinoline Synthesis | Schiff Base / Iminium Ion | Product of condensation between an amine and a carbonyl. |

| Catalytic Hydrogenation | Dihydroquinoline | Partially reduced quinoline ring, precedes tetrahydroquinoline formation. |

| Catalytic Hydrogenation | Metal-Hydride Complex | Activated catalyst species containing the hydrogen to be transferred. |

Kinetic Investigation of Dichloro-Tetrahydroquinoline Formation Reactions

While specific kinetic data for the synthesis of this compound is not widely published, the kinetics of the underlying reaction types are well-established.

The rate is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups increase the ring's nucleophilicity and stabilize the carbocation intermediate, thus accelerating the reaction. Conversely, electron-withdrawing groups deactivate the ring and slow the reaction.

For catalytic hydrogenation , the kinetics are more complex and are often described by Langmuir-Hinshelwood or Michaelis-Menten-type models, where the rate depends on the concentration of the substrate, the hydrogen pressure (or concentration of the hydrogen donor), and the amount of catalyst. The reaction rate can be influenced by various factors, including mass transport limitations (diffusion of reactants to the catalyst surface) and the intrinsic rate of the surface reaction. Studies on related systems have employed techniques like in situ ReactIR spectroscopy and variable temperature NMR to determine kinetic data, such as activation energies (ΔG‡) rsc.orgrsc.org. These investigations show that factors like ligand choice and solvent can significantly impact the rate of lithiation and substitution in related N-Boc protected tetrahydroquinolines rsc.orgrsc.org. In cobalt-catalyzed transfer hydrogenation, density functional theory (DFT) calculations have been used to explore the detailed mechanism and determine the energy barriers for different steps in the catalytic cycle, such as the activation of the hydrogen donor and the subsequent hydrogen transfer steps nih.gov.

Advanced Spectroscopic Characterization and Structural Analysis of 6,7 Dichloro 1,2,3,4 Tetrahydroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline. It provides detailed information about the hydrogen and carbon environments within the molecule, allowing for precise structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Positional Assignment of Halogens

The substitution pattern of the chlorine atoms on the aromatic ring is definitively established using ¹H and ¹³C NMR spectroscopy. The electronic effects of the chlorine atoms significantly influence the chemical shifts of the nearby protons and carbons.

In the ¹H NMR spectrum, the aromatic region is expected to show two singlets, corresponding to the protons at the C-5 and C-8 positions. The electron-withdrawing nature of the chlorine atoms at C-6 and C-7 deshields these adjacent protons, causing their signals to appear at a downfield chemical shift. The aliphatic portion of the molecule, the tetrahydroquinoline ring, displays characteristic signals for the methylene (B1212753) protons at C-2, C-3, and C-4, which typically appear as multiplets due to spin-spin coupling. chemicalbook.com The N-H proton of the secondary amine is expected to appear as a broad singlet.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~3.8 (broad s) | - |

| C-2 | ~3.3 (t) | ~42 |

| C-3 | ~1.9 (m) | ~27 |

| C-4 | ~2.7 (t) | ~22 |

| C-4a | - | ~123 |

| C-5 | ~7.0 (s) | ~128 |

| C-6 | - | ~125 |

| C-7 | - | ~126 |

| C-8 | ~6.8 (s) | ~116 |

| C-8a | - | ~144 |

Note: Predicted values are based on analogous structures and general chemical shift theory. researchgate.netlibretexts.orgyoutube.comyoutube.com s = singlet, t = triplet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show clear cross-peaks between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the integrity of the saturated heterocyclic ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. github.io An HSQC spectrum would show correlations for the C-2/H-2, C-3/H-3, C-4/H-4, C-5/H-5, and C-8/H-8 pairs, allowing for unambiguous assignment of both the proton and carbon signals for these positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. youtube.comyoutube.com This is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The aliphatic protons at C-4 showing correlations to the aromatic carbons C-5 and C-4a.

The aromatic proton at C-5 showing correlations to C-4, C-4a, and C-7.

The aromatic proton at C-8 showing correlations to C-4a, C-6, and C-8a. These correlations firmly establish the connection between the aliphatic and aromatic rings and confirm the positional relationship of the substituents.

Variable Temperature NMR for Conformational Dynamics

The non-aromatic, six-membered ring of the tetrahydroquinoline system is not planar and exists in dynamic conformational states, typically a half-chair conformation. Variable Temperature (VT) NMR spectroscopy is a powerful method to study these conformational dynamics. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals for the aliphatic protons (C-2, C-3, C-4). scielo.br At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the signals may appear averaged and sharp. As the temperature is lowered, this interconversion slows down. rsc.org If the temperature is lowered sufficiently to reach the coalescence point, the signals broaden significantly, and at even lower temperatures, they may resolve into separate signals for each distinct conformer. nih.gov Analysis of the line shapes at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process, providing valuable insight into the molecule's conformational flexibility. nih.gov

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Characteristic Vibrational Modes of the Dichloro-Tetrahydroquinoline Ring

The FT-IR and Raman spectra of this compound would exhibit several characteristic absorption bands that correspond to specific vibrational modes.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups of the saturated ring are expected as stronger bands just below 3000 cm⁻¹. scialert.net

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in several bands in the 1450-1600 cm⁻¹ region. nih.gov

Ring Breathing Modes: The entire ring system can undergo "breathing" vibrations, which are often observed in Raman spectra and are characteristic of the ring structure. iosrjournals.orgresearchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong absorption bands in the fingerprint region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can help confirm the presence of the chloro-aromatic moiety.

Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: Predicted values are based on characteristic group frequencies from spectroscopic libraries. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. rsc.org For this compound, HRMS provides an exact mass measurement, which is used to confirm its molecular formula, C₉H₉Cl₂N.

The molecular formula C₉H₉Cl₂N has a calculated monoisotopic mass of 201.0112 u. An HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass should match the theoretical value within a very small margin of error (typically < 5 ppm).

A key feature in the mass spectrum of a dichlorinated compound is the distinctive isotopic pattern. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks:

An M peak (containing two ³⁵Cl atoms)

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom)

An M+4 peak (containing two ³⁷Cl atoms)

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1. Observing this specific isotopic pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(²³⁵Cl)]⁺ | C₉H₉³⁵Cl₂N | 201.0112 |

| [M+H(²³⁵Cl)]⁺ | C₉H₁₀³⁵Cl₂N | 202.0189 |

X-ray Crystallography for Solid-State Structural Conformation of Dichloro-Tetrahydroquinolines

The study of this analog reveals critical conformational features that can be extrapolated to the broader family of dichloro-tetrahydroquinolines. The tetrahydroquinoline core typically adopts a half-chair conformation, minimizing steric strain among the substituents on the saturated portion of the heterocyclic ring. The positions of the chlorine atoms on the aromatic ring influence the electronic distribution and intermolecular interactions within the crystal lattice.

In the case of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, the crystallographic data indicated an orthorhombic system with the space group Fdd2. researchgate.net The unit cell parameters were determined to be a = 33.053(7) Å, b = 41.558(9) Å, and c = 5.841(1) Å, with a volume of 8023(2) ų. researchgate.net This detailed structural information allows for a precise understanding of bond lengths, bond angles, and torsional angles, which collectively define the three-dimensional arrangement of the molecule in the solid state. These parameters are crucial for computational modeling and for understanding the structure-activity relationships of these compounds.

Interactive Data Table: Crystallographic Data for a Dichloro-Tetrahydroquinoline Derivative researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₂₄ClNO |

| System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 33.053(7) |

| b (Å) | 41.558(9) |

| c (Å) | 5.841(1) |

| Volume (ų) | 8023(2) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance, through substitution at the C2 or C4 position of the tetrahydroquinoline ring, would result in enantiomers. The assessment of the enantiomeric purity of such chiral derivatives is paramount in pharmaceutical and chemical research. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for this purpose.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov Enantiomers exhibit mirror-image CD spectra, where one enantiomer will show a positive Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band) at a specific wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the precise determination of enantiomeric excess (% ee). nih.govrsc.org

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.org Similar to CD, enantiomers will produce mirror-image ORD curves. researchgate.net The Cotton effect observed in ORD curves can be used to assign the absolute configuration of stereocenters and to quantify the enantiomeric composition of a sample. scispace.com

For a hypothetical chiral derivative of this compound, a typical workflow for enantiomeric purity assessment using chiroptical spectroscopy would involve:

Measurement of CD/ORD Spectra: Obtaining the spectra for the pure enantiomers (if available) to establish their characteristic chiroptical signatures.

Analysis of the Mixture: Measuring the spectrum of the enantiomeric mixture.

Quantification: Comparing the signal intensity of the mixture to that of the pure enantiomers to calculate the enantiomeric excess.

These techniques are highly sensitive to the stereochemical environment of the molecule and are indispensable tools in the synthesis and characterization of enantiomerically pure compounds.

Interactive Data Table: Chiroptical Spectroscopy Techniques for Enantiomeric Purity

| Technique | Principle | Application in Enantiomeric Purity Assessment |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.govnih.gov | Quantitative determination of enantiomeric excess based on the signal intensity. nih.govrsc.org |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. libretexts.orgwikipedia.org | Assignment of absolute configuration and quantification of enantiomeric composition. scispace.com |

Computational and Theoretical Investigations of 6,7 Dichloro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. rsc.org Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. uantwerpen.be Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. These approaches are crucial for predicting the properties of novel or uncharacterized molecules like Dichloro-THQ.

For substituted quinolines and their derivatives, DFT methods, particularly using functionals like B3LYP, have proven effective in determining optimized geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data where available. uantwerpen.bearabjchem.org Such calculations form the basis for understanding the molecule's electronic structure, reactivity, and conformational preferences.

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it describes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In the case of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, the addition of two electron-withdrawing chlorine atoms to the benzene (B151609) ring is expected to significantly influence its electronic structure compared to the unsubstituted tetrahydroquinoline parent molecule. Computational studies on similar chlorinated quinoline (B57606) derivatives show that halogen substituents generally lower the energies of both the HOMO and LUMO. uantwerpen.bearabjchem.org This is because the electronegative chlorine atoms withdraw electron density from the π-system of the aromatic ring. Consequently, the HOMO-LUMO gap may be altered, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.net

For Dichloro-THQ, the HOMO is predicted to be distributed primarily across the fused aromatic ring and the nitrogen atom, while the LUMO would also be delocalized over the aromatic system. arabjchem.org The precise energies and distributions would require specific DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 1,2,3,4-Tetrahydroquinoline (B108954) | -5.58 | -0.25 | 5.33 |

| This compound | -5.95 | -0.87 | 5.08 |

Note: The values in this table are illustrative, based on general trends observed for similar compounds, and represent hypothetical results from a DFT/B3LYP calculation. They serve to demonstrate the expected influence of dichloro-substitution.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting molecular reactivity by identifying electron-rich and electron-poor regions. researchgate.net Red-coded areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-coded areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show several key features:

Negative Potential: The most significant regions of negative potential (red) would be located around the electronegative nitrogen atom of the amine and, to a lesser extent, the two chlorine atoms. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. uantwerpen.be

Positive Potential: A region of high positive potential (blue) would be centered on the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation or interaction with nucleophiles.

Aromatic Ring: The aromatic ring itself would display a complex potential, with the chlorine substituents inducing a slight positive potential on the adjacent ring carbons due to their electron-withdrawing nature, thereby influencing its susceptibility to electrophilic aromatic substitution.

This mapping allows for a rational prediction of how the molecule will interact with other reagents, guiding the design of synthetic pathways.

Conformational Analysis and Potential Energy Surfaces (PES) of Dichloro-Tetrahydroquinoline Isomers

The non-aromatic, saturated ring of the tetrahydroquinoline scaffold is not planar and can adopt several different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers for interconversion between them. researchgate.net Computational methods are used to explore the potential energy surface (PES), which is a mathematical landscape that maps the molecule's energy as a function of its geometry. libretexts.org

For the 1,2,3,4-tetrahydroquinoline ring system, the saturated heterocyclic ring typically adopts non-planar conformations to minimize steric and torsional strain. The most common low-energy conformers are expected to be variations of a half-chair or twisted geometry. researchgate.net A higher-energy boat conformation may exist as a transition state or a shallow minimum on the PES.

Theoretical calculations, such as DFT, can be used to perform a systematic conformational search. By rotating key dihedral angles and optimizing the geometry at each step, the various energy minima (stable conformers) and saddle points (transition states) on the PES can be located. libretexts.org The energy difference between a stable conformer and a transition state represents the activation energy barrier for converting from one conformation to another. For the closely related 1,2,3,4-tetrahydroisoquinoline, computational studies have identified multiple twisted conformers with very small energy differences, indicating a flexible conformational landscape. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Description |

| Half-Chair 1 (Global Minimum) | 0.00 | The most stable conformation. |

| Half-Chair 2 | 0.55 | A slightly higher energy half-chair form. |

| Twist-Boat | 3.20 | An intermediate energy conformer. |

| Boat (Transition State) | 5.80 | Represents an energy maximum on the interconversion pathway. |

Note: This table presents hypothetical but plausible relative energies for the conformers of the saturated ring in Dichloro-THQ, illustrating the type of data obtained from PES calculations.

The chlorine atoms in this compound are located on the aromatic portion of the molecule. Therefore, they are not expected to exert a significant direct steric influence on the puckering of the adjacent saturated ring.

However, the substituents can have an indirect electronic effect. The strong electron-withdrawing nature of the chlorine atoms alters the electron distribution throughout the entire fused ring system. This can lead to subtle changes in bond lengths, bond angles, and torsional potentials within the saturated ring. These electronic perturbations could slightly alter the relative energies of the stable conformers and the energy barriers between them compared to the unsubstituted parent molecule. Quantifying these minor electronic influences on the conformational landscape would require precise quantum chemical calculations.

Theoretical Studies on Regioselectivity and Stereoselectivity in Dichloro-THQ Formation

The synthesis of substituted tetrahydroquinolines can often lead to multiple isomers depending on the reaction conditions and substrates. researchgate.netnih.gov Theoretical studies are highly effective in elucidating the reaction mechanisms that govern regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product). researchgate.net

By modeling the reaction pathway, computational chemistry can identify the key intermediates and transition states. nih.gov The activation energy (the energy difference between reactants and the transition state) for each possible pathway can be calculated. According to transition state theory, the reaction pathway with the lowest activation energy will be the fastest and thus yield the major product.

For a hypothetical synthesis of 6,7-Dichloro-THQ, such as through a Povarov reaction (a type of aza-Diels-Alder reaction) or the hydrogenation of a substituted quinoline, theoretical calculations could be employed to:

Predict Regioselectivity: In reactions involving unsymmetrical reactants, calculations can determine the transition state energies for the formation of different regioisomers, thereby predicting the observed outcome. researchgate.net

Predict Stereoselectivity: For reactions that create new chiral centers, DFT can be used to calculate the energies of the diastereomeric transition states. The difference in these energies allows for the prediction of the diastereomeric ratio (d.r.) of the product. This is crucial for developing highly stereoselective synthetic methods. nih.gov

These predictive capabilities allow chemists to understand experimental results on a molecular level and to rationally design more efficient and selective syntheses for complex molecules like Dichloro-THQ. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations of this compound. While molecular dynamics is a powerful tool for investigating the dynamic behavior of molecules, it appears that this particular compound has not been the subject of such specific computational analysis in published research to date.

Molecular dynamics simulations have been applied to various derivatives of the parent tetrahydroquinoline scaffold to explore their dynamic properties, conformational stability, and interactions with biological targets. mdpi.commdpi.com These studies highlight the utility of simulation in understanding how different substitutions on the tetrahydroquinoline ring system influence its behavior in a simulated environment, which is crucial for applications like drug design. mdpi.combiorxiv.org However, without specific research focused on the 6,7-dichloro substituted variant, any discussion of its dynamic behavior would be speculative.

Future computational studies could apply molecular dynamics simulations to this compound to elucidate its conformational landscape, the flexibility of the dihydropyridine (B1217469) ring, and the influence of the chloro substituents on its intermolecular interactions in various solvent environments. Such research would provide valuable data on its structural stability and dynamic properties.

Derivatization and Functionalization Strategies for 6,7 Dichloro 1,2,3,4 Tetrahydroquinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Dichloro-Quinoline Ring

The benzene (B151609) portion of the 6,7-dichloro-1,2,3,4-tetrahydroquinoline molecule is susceptible to substitution reactions, guided by the electronic effects of its existing substituents: the two chlorine atoms and the fused amino-alicyclic ring.

The primary sites for electrophilic aromatic substitution (EAS) on the this compound ring are the C5 and C8 positions. The outcome of such reactions is dictated by the combined directing effects of the substituents. uci.edu The secondary amine group in the tetrahydroquinoline ring is a powerful activating, ortho-, para-director, strongly favoring substitution at the adjacent C5 and C8 positions. Conversely, the chlorine atoms at C6 and C7 are deactivating yet ortho-, para-directing groups. uci.edu The activating nature of the amino group typically dominates, directing incoming electrophiles to the C5 and C8 positions.

Common electrophilic aromatic substitution reactions could be applied to this scaffold, as detailed in the table below.

| Reaction Type | Reagent Example | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6,7-dichloro-1,2,3,4-tetrahydroquinoline and/or 8-Nitro-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-6,7-dichloro-1,2,3,4-tetrahydroquinoline and/or 8-Bromo-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoline and/or 8-Acetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on this ring is generally less favorable due to the electron-donating character of the amino group. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in the parent molecule. youtube.comnih.gov

The Halogen Dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction provides a powerful method for functionalizing positions that are not accessible through classical substitution methods. researchgate.net The process is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an aryllithium intermediate. This intermediate can then facilitate the migration of a halogen atom. wikipedia.orgresearchgate.net

While the halogen dance reaction has been reported for various quinoline (B57606) systems, its specific application to this compound is not extensively documented. wikipedia.orgresearchgate.net Theoretically, treatment of the N-protected derivative of this compound with a strong base could induce deprotonation at C5 or C8. This could potentially lead to a rearrangement where one of the chlorine atoms migrates to the newly lithiated position. The resulting organolithium species can be trapped with various electrophiles, introducing a new functional group at the original site of the halogen. researchgate.net The reaction is driven by thermodynamics, with the system moving towards the most stable aryllithium intermediate. utexas.edu

Functionalization of the Nitrogen Atom (N-Alkylation, N-Acylation)

The secondary amine at the N1 position of the tetrahydroquinoline ring is a key site for functionalization. It readily undergoes common amine reactions such as N-alkylation and N-acylation. These reactions are fundamental for modifying the molecule's properties and for building more complex structures.

N-Acylation involves the reaction of the tetrahydroquinoline with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction converts the secondary amine into an amide.

N-Alkylation is achieved by treating the tetrahydroquinoline with alkyl halides or other alkylating agents. This introduces an alkyl group onto the nitrogen atom, forming a tertiary amine.

The table below summarizes representative N-functionalization reactions.

| Reaction Type | Reagent Example | Base Example | Product Structure |

| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

| N-Acylation | Benzoyl chloride | Pyridine (B92270) | 1-Benzoyl-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

| N-Alkylation | Methyl iodide | Potassium carbonate | 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoline |

| N-Alkylation | Benzyl (B1604629) bromide | Sodium hydride | 1-Benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoline |

This table illustrates common N-functionalization strategies.

Ring-Opening and Rearrangement Pathways of Dichloro-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is generally stable. Ring-opening and rearrangement reactions are not common pathways for this scaffold under typical synthetic conditions. Such transformations would likely require harsh conditions or specialized reagents designed to cleave the C-N or C-C bonds within the heterocyclic ring. The scientific literature does not extensively report on specific ring-opening or rearrangement pathways for the this compound molecule.

Synthesis of Polycyclic Systems Incorporating the 6,7-Dichloro-Tetrahydroquinoline Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. This is typically achieved by first introducing functional groups onto the core structure, which can then participate in intramolecular cyclization reactions to form new rings.

A common strategy involves the functionalization at two different positions of the molecule, followed by a ring-closing reaction. For instance, one could functionalize the nitrogen atom (N1) with a side chain containing a reactive group and simultaneously introduce another functional group at an aromatic position (e.g., C5 or C8). An intramolecular reaction between these two groups would lead to a new fused ring system. An example of such a strategy is the intramolecular Heck reaction, where a vinyl or aryl halide moiety is coupled with an alkene under palladium catalysis to form a new ring. nih.gov

A hypothetical pathway to a polycyclic system could involve:

Directed ortho-metalation at the C8 position of an N-protected this compound, followed by quenching with an electrophile such as 2-bromobenzaldehyde.

Reduction of the resulting alcohol and subsequent conversion to a halide.

An intramolecular cyclization reaction, such as a Suzuki or Stille coupling, to form a new six- or seven-membered ring fused at the C8 and N1 positions.

These strategies allow for the construction of novel and complex molecular architectures based on the dichlorinated tetrahydroquinoline core.

Role of 6,7 Dichloro 1,2,3,4 Tetrahydroquinoline As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The primary documented application of 6,7-dichloro-1,2,3,4-tetrahydroquinoline is as a key building block in the multi-step synthesis of complex, biologically active molecules. Its utility is demonstrated in the preparation of potent and selective histone deacetylase 6 (HDAC6) inhibitors.

In a notable example, this compound was employed as a "capping group" in the synthesis of a phenylhydroxamate-based HDAC6 inhibitor. The synthesis involved the alkylation of the tetrahydroquinoline nitrogen with a suitable linker, which was then further elaborated to introduce the zinc-binding hydroxamate group. The dichloro substitution on the tetrahydroquinoline moiety is crucial for modulating the physicochemical properties of the final inhibitor, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

Table 1: Synthesis of a Complex Heterocyclic Scaffold using this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4-Dichloronitrobenzene | Malonic acid, piperidine | 3-(3,4-Dichlorophenyl)propanoic acid |

| 2 | 3-(3,4-Dichlorophenyl)propanoic acid | Thionyl chloride, then sodium azide (B81097), then heat | 6,7-Dichloro-3,4-dihydroquinolin-2(1H)-one |

| 3 | 6,7-Dichloro-3,4-dihydroquinolin-2(1H)-one | Lithium aluminum hydride | This compound |

| 4 | This compound , Methyl 4-(bromomethyl)benzoate | Base (e.g., K2CO3), solvent (e.g., DMF) | Methyl 4-((6,7-dichloro-3,4-dihydroquinolin-1(2H)-yl)methyl)benzoate |

| 5 | Methyl 4-((6,7-dichloro-3,4-dihydroquinolin-1(2H)-yl)methyl)benzoate | Hydroxylamine | N-hydroxy-4-((6,7-dichloro-3,4-dihydroquinolin-1(2H)-yl)methyl)benzamide (HDAC6 Inhibitor) |

Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. While the tetrahydroquinoline scaffold is a common motif in DOS libraries due to its biological relevance, specific applications of this compound in this context are not extensively documented in publicly available literature.

Theoretically, the presence of two chlorine atoms on the aromatic ring provides handles for further diversification through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These reactions could be used to introduce a wide range of substituents, thereby expanding the chemical space of the resulting library. The secondary amine in the tetrahydroquinoline ring also offers a point for derivatization. However, at present, there is a lack of published research specifically detailing the incorporation of this compound into a diversity-oriented synthesis workflow.

Exploration of Structural Analogs for Material Science Applications (e.g., Dyes, Polymers)

The potential of this compound and its derivatives in material science remains a largely unexplored area. The tetrahydroquinoline nucleus, with its electron-donating nitrogen atom and aromatic ring, can be a component of chromophores for the development of dyes. The dichloro-substituents could potentially be used to tune the electronic properties and, consequently, the color and photophysical characteristics of such dyes.

Similarly, in the field of polymer science, monomers containing the this compound moiety could be synthesized and polymerized to create novel materials with specific thermal, optical, or electronic properties. The chlorine atoms could also serve as sites for post-polymerization modification. Despite these theoretical possibilities, there is currently no available research focusing on the synthesis or application of dyes or polymers derived from this specific compound.

Contribution to the Development of Novel Synthetic Methodologies

The synthesis of this compound itself contributes to the broader field of synthetic methodology. The preparation of this compound typically involves a multi-step sequence that may include nitration, cyclization, and reduction reactions. The optimization of these synthetic routes, including the choice of reagents, catalysts, and reaction conditions, adds to the collective knowledge of heterocyclic chemistry.

Furthermore, the use of this compound as a reactant in subsequent transformations can drive the development of new synthetic methods. For instance, developing selective functionalization of one of the two C-Cl bonds would be a valuable synthetic tool. While the application of this compound in the synthesis of HDAC6 inhibitors demonstrates its utility within established synthetic frameworks, its role in inspiring entirely new synthetic methodologies has not yet been specifically reported.

Q & A

Q. What are the recommended synthetic routes for 6,7-dichloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

A practical synthesis involves cyclization of dichlorinated precursors under controlled conditions. For example, chlorination of tetrahydroquinoline derivatives using sodium hypochlorite (NaOCl) in tert-butanol at 0–5°C achieves selective substitution . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity.

- Catalysts : Lewis acids like FeCl₃ accelerate regioselective chlorination.

- Temperature : Low temperatures (≤10°C) minimize side reactions like overhalogenation.

Typical yields range from 60–75%, but reproducibility depends on strict exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (δ 1.5–2.8 ppm for tetrahydroquinoline protons; δ 6.8–7.2 ppm for aromatic Cl-substituted protons) and ¹³C NMR confirm substitution patterns .

- IR : Strong C-Cl stretches at 550–650 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹.

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 216.02 (C₉H₈Cl₂N⁺) .

Q. How can researchers assess the biological activity of this compound?

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against S. aureus and E. coli.

- Enzyme inhibition : Evaluate binding affinity to monoamine oxidase (MAO) via fluorescence quenching or SPR (surface plasmon resonance).

- Computational modeling : Dock the compound into MAO-B active sites (PDB: 2V5Z) using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Systematic parameter variation : Replicate reactions across solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (FeCl₃ vs. AlCl₃) to identify optimal conditions .

- Statistical analysis : Apply ANOVA to compare yield distributions and identify outliers.

- Biological replicates : Use ≥3 independent assays to account for variability in cell-based studies .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

- Chiral auxiliaries : Introduce a menthol-based directing group during cyclization to enforce enantioselectivity .

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation steps (e.g., reducing quinoline to tetrahydroquinoline) with >90% ee .

- Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

Q. How do the electron-withdrawing Cl groups influence electrophilic substitution reactions?

The 6,7-dichloro substituents deactivate the aromatic ring, directing electrophiles to the 5- and 8-positions. Example reactions:

Q. What advanced methods enable regioselective functionalization of the dichloro-THQ scaffold?

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 5-position, followed by alkylation or arylation .

- Protecting groups : Temporarily block the NH group with Boc (tert-butoxycarbonyl) to permit selective Friedel-Crafts acylation at the 8-position .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。